molecular formula C9H18N2O B13177623 3-(Pyrrolidin-1-yl)piperidin-4-ol

3-(Pyrrolidin-1-yl)piperidin-4-ol

Cat. No.: B13177623
M. Wt: 170.25 g/mol
InChI Key: UJVNVAMNVUDSOU-UHFFFAOYSA-N
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Description

3-(Pyrrolidin-1-yl)piperidin-4-ol is a heterocyclic compound that features both pyrrolidine and piperidine rings. These structures are significant in medicinal chemistry due to their presence in various pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrrolidin-1-yl)piperidin-4-ol typically involves the exhaustive catalytic hydrogenation of pyrrolylpyridine. This process can be achieved using palladium on carbon (Pd/C) as a catalyst in the presence of hydrochloric acid (HCl). The reaction conditions include prolonged reaction times and high temperatures (48 hours, 130°C, 90 atm) to ensure complete hydrogenation .

Industrial Production Methods

For industrial-scale production, the method involves the condensation of 3-aminopyridine with 2,5-dimethoxytetrahydrofuran, followed by catalytic hydrogenation. This two-stage method simplifies the preparation and allows the use of more readily available and cheaper catalysts .

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrolidin-1-yl)piperidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted piperidines .

Scientific Research Applications

3-(Pyrrolidin-1-yl)piperidin-4-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Pyrrolidin-1-yl)piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s conformational rigidity allows it to fit precisely into binding sites, thereby modulating the activity of its targets. This interaction can lead to the inhibition or activation of various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Pyrrolidin-1-yl)piperidin-4-ol is unique due to its dual ring structure, which combines the properties of both pyrrolidine and piperidine. This combination enhances its pharmacological potential and allows for greater structural diversity in drug design .

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

3-pyrrolidin-1-ylpiperidin-4-ol

InChI

InChI=1S/C9H18N2O/c12-9-3-4-10-7-8(9)11-5-1-2-6-11/h8-10,12H,1-7H2

InChI Key

UJVNVAMNVUDSOU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2CNCCC2O

Origin of Product

United States

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